molecular formula C17H13Cl3O5 B1253887 1,3,6-tri-O-methylarthothelin

1,3,6-tri-O-methylarthothelin

Cat. No.: B1253887
M. Wt: 403.6 g/mol
InChI Key: WIWXESWGHSIZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6-tri-O-methylarthothelin is a specific, chlorinated xanthone derivative first identified in lichen species . It belongs to the xanthone family, a class of naturally occurring compounds recognized for their diverse biological activities and significance in chemical ecology . The basic xanthone structure consists of a dibenzo-γ-pyrone scaffold, and the specific substitution pattern of chlorine and methoxy groups on this compound is of particular interest for structure-activity relationship studies . While detailed modern pharmacological data for this exact compound is limited in the available literature, research into structurally similar natural and synthetic xanthones has revealed a broad spectrum of potential research applications. These include investigated antibacterial and antifungal properties , as well as antiviral activity against human coronaviruses, as demonstrated by other lichen-derived compounds . Furthermore, chlorinated xanthones are of interest in environmental microbiology, serving as analogues to study the biodegradation of organochlorines by novel soil bacteria, a process relevant to bioremediation . This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13Cl3O5

Molecular Weight

403.6 g/mol

IUPAC Name

2,4,5-trichloro-1,3,6-trimethoxy-8-methylxanthen-9-one

InChI

InChI=1S/C17H13Cl3O5/c1-6-5-7(22-2)10(18)15-8(6)13(21)9-14(23-3)11(19)17(24-4)12(20)16(9)25-15/h5H,1-4H3

InChI Key

WIWXESWGHSIZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C(=C3OC)Cl)OC)Cl)Cl)OC

Origin of Product

United States

Origin and Ecological Context of 1,3,6 Tri O Methylarthothelin

Natural Sources and Distribution within Lichenized Fungi

The presence of 1,3,6-tri-O-methylarthothelin is restricted to a select group of lichens, making it a compound of significant interest for chemical and taxonomic studies. Its identification and isolation are primarily achieved through chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), which are standard methods for analyzing lichen metabolites. researchgate.netanbg.gov.au

Research has definitively identified this compound in lichens belonging to the genus Dimelaena. It was first reported, along with its synthesis, from an unnamed Dimelaena species collected in Western Australia. researchgate.netresearchgate.net Subsequent studies have confirmed its presence in other species within the genus. sibran.ru

While the compound's presence is well-documented in Dimelaena, the chemical landscape of related genera suggests potential for its discovery elsewhere. Genera such as Buellia and Lecidella are known to produce a variety of other chlorinated xanthones. sibran.ru For instance, different species of Lecanora and Lecidella produce xanthones like 5,7-dichloronorlichexanthone and isoarthothelin. sibran.ru Although this compound has not been explicitly reported from Buellia, Lecidella, or Myriolecis in the provided literature, the shared biosynthetic pathways for xanthones within these closely related groups make them areas of interest for future phytochemical investigations.

Table 1: Documented Natural Sources of this compound

Lichen GenusSpecific Species/ContextCitation
DimelaenaUnnamed species from the Kimberley region of Western Australia researchgate.net
DimelaenaDimelaena cf. australiensis sibran.ruresearchgate.net
DimelaenaDimelaena elevata anbg.gov.auanbg.gov.au

Lichen secondary metabolites rarely occur in isolation. The chemical profile, or "chemosyndrome," of a lichen often consists of a major compound accompanied by a suite of biosynthetically related minor and trace substances. The compound this compound is consistently found alongside other classes of lichen substances, including other xanthones, depsidones, and depsides. researchgate.netresearchgate.net

In studies of Dimelaena species, this compound has been shown to co-occur with several other compounds. researchgate.netresearchgate.net This specific chemical fingerprint is a crucial characteristic used in the identification and classification of the lichen. researchgate.net

Table 2: Compounds Co-occurring with this compound in Dimelaena Lichens

Compound NameCompound ClassCitation
6-O-MethylarthothelinXanthone (B1684191) researchgate.netresearchgate.net
2,4,5-TrichlorolichexanthoneXanthone researchgate.netresearchgate.net
Thiophaninic acidXanthone researchgate.net
Norstictic acidDepsidone researchgate.netresearchgate.net
Connorstictic acidDepsidone researchgate.netresearchgate.net
Atranorinβ-Orcinol Depside researchgate.netresearchgate.net

Identification and Isolation from Specific Lichen Genera (e.g., Dimelaena, Buellia, Lecidella, Myriolecis)

Chemotaxonomic Significance in Lichenological Studies

The analysis of secondary metabolites, a field known as chemotaxonomy, is a cornerstone of modern lichenology. anbg.gov.au The consistent production of specific chemical compounds by lichens provides valuable characters for defining species, genera, and even families. anbg.gov.auanbg.gov.au Xanthones, due to their structural diversity and restricted distribution, are particularly useful chemotaxonomic markers. researchgate.net

The presence or absence of this compound and its associated chemosyndrome serves as a stable and reliable character for identifying the Dimelaena species that produce it. researchgate.netanbg.gov.au This concept extends to related compounds and genera. For example, the presence of 6-O-methylarthothelin is a key diagnostic feature for the genus Tetramelas, which was segregated from the broader genus Buellia based on a combination of chemical, morphological, and molecular data. cambridge.org Such chemical data is integral to phylogenetic studies, where it can help to resolve evolutionary relationships and support the establishment of monophyletic lineages. nih.govpensoft.netbotany.pl The unique chemical profile containing this compound is therefore a critical piece of evidence in the multi-faceted approach to lichen systematics.

Chemical profiles in lichens often correlate with observable morphological traits and underlying genetic differences. nih.gov A clear example of this is found in Buellia triseptata, where two distinct chemotypes have been identified. bioone.org The standard chemotype lacks xanthones and has a whitish to pale grey thallus, while the second chemotype is characterized by the presence of xanthones and a distinct ochraceous-colored thallus. bioone.org This demonstrates a direct link between the secondary chemistry and the physical appearance of the lichen.

Modern systematic studies increasingly integrate chemical data with molecular phylogenies to test and refine species boundaries that were traditionally based on morphology and chemistry alone. nih.gov In some cases, genetically distinct lineages are found to be morphologically and chemically identical, revealing "cryptic species." nih.gov Conversely, clear chemical and morphological differences, such as those that would be defined by the presence of this compound, often correspond to distinct lineages in phylogenetic analyses, reinforcing their status as separate taxonomic entities.

Utility as a Chemical Marker for Species Delimitation and Phylogenetic Analysis

Ecological Roles within Lichen Symbioses and Interactions

While the precise ecological functions of this compound have not been specifically investigated, the roles of lichen secondary compounds in general are the subject of ongoing research. These metabolites are not essential for primary metabolic processes but are thought to play crucial roles in the survival and success of the lichen in its environment. nih.gov

Lichen xanthones, as pigmented compounds, are hypothesized to function as light-screens, protecting the sensitive photosynthetic partner (the photobiont) from excessive solar radiation, particularly harmful UV light. This protective role would be especially important in exposed habitats where many Dimelaena species are found.

Furthermore, lichen secondary metabolites are widely believed to function in biotic interactions. nih.gov They can act as a defense against herbivores (such as mites and snails) and microbial pathogens. nih.gov Some compounds may also have allelopathic effects, inhibiting the growth of competing lichens, mosses, or microbes, thereby securing space and resources for the lichen. nih.govfrontiersin.org A proposed ecological trade-off suggests that in harsh environments, lichens may favor stable, fixed compounds for long-term defense, while in more competitive environments, they might produce soluble compounds that can leach out to influence their immediate surroundings. nih.gov As a chlorinated xanthone, this compound likely contributes to one or more of these defensive and protective strategies, enhancing the ecological fitness of the lichens that produce it.

Contribution to Symbiotic Equilibrium and Environmental Adaptation

The production of complex secondary metabolites like this compound is intrinsically linked to the symbiotic nature of lichens. The biosynthesis of many lichen compounds, particularly xanthones, is often not achievable by the fungal partner (mycobiont) alone, necessitating a metabolic collaboration with the photosynthetic partner (photobiont), which is typically an alga or cyanobacterium. nih.gov Research on the closely related xanthone, arthothelin (B1239263), in the lichen Lecanora rupicola, illustrates this dependency. While the isolated mycobiont of Lecanora rupicola can produce a variety of other metabolites, it fails to synthesize arthothelin on its own, strongly suggesting that the symbiotic interplay between the fungus and the alga is crucial for the production of this xanthone. nih.gov This metabolic cooperation is fundamental to the symbiotic equilibrium, where the unique chemical compounds produced benefit the entire lichen organism.

These specialized compounds are critical for the lichen's ability to adapt to and survive in often harsh environmental conditions. Xanthones, including derivatives of arthothelin, play a significant role in protecting the lichen from environmental stressors. A primary adaptive function of these cortical pigments is UV protection. Compounds such as thiophanic acid, a chlorinated xanthone structurally related to arthothelin, are known to absorb harmful UVA radiation effectively. wikipedia.org This protects the sensitive photosynthetic machinery of the photobiont from damage while allowing the necessary visible light for photosynthesis to penetrate, a crucial adaptation for lichens living on exposed surfaces with high solar radiation. wikipedia.orgwikipedia.org The presence of this compound, found in lichens like Dimelaena elevata, suggests it contributes to a sophisticated chemical defense and protection system, enabling the organism to thrive in its specific ecological niche. researchgate.net

Involvement in Inter-organismal Allelopathic Interactions

Allelopathy, the chemical inhibition of one organism by another, is a key ecological strategy for lichens, and compounds like this compound are implicated in these interactions. mdpi.comsci-hub.se Lichen secondary metabolites, deposited as crystals on the fungal hyphae, can deter herbivores, prevent pathogenic infections, and inhibit the growth of competing plants and microorganisms. oup.com This chemical warfare is essential for securing space and resources.

Chlorinated xanthones, the class of compounds to which this compound belongs, are particularly recognized for their potent antimicrobial activities. researchgate.netnih.govresearchgate.net Research has highlighted the antibacterial and antifungal properties of various lichen xanthones, which are effective against a range of microorganisms. nih.gov For instance, arthothelin is noted for its antimicrobial properties, and other related chlorinated xanthones like thiophanic acid exhibit fungicidal effects and allelopathic impacts on higher plants. nih.govmdpi.com The production of these compounds provides a significant competitive advantage, allowing lichens to control their immediate microbial environment and defend against colonization by potentially harmful fungi or bacteria. mdpi.com The presence of this compound within the chemical arsenal (B13267) of a Dimelaena lichen suggests its active role in these complex inter-organismal allelopathic interactions, contributing to the lichen's ecological success. mdpi.com

Biosynthetic Pathways and Genetic Insights into 1,3,6 Tri O Methylarthothelin

Elucidation of the Polyketide Biosynthetic Route

The fundamental backbone of lichen xanthones is assembled entirely from polyketide precursors. uniroma1.itnih.govresearchgate.net This process, known as the polyacetate/polymalonate pathway, involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthases (PKSs). mdpi.commdpi.comnih.gov

The biosynthesis of most lichen xanthones, including the precursor to 1,3,6-tri-O-methylarthothelin, begins with the folding of a linear polyketide chain. mdpi.comnih.gov This folding pattern is crucial as it determines the subsequent cyclization and the final substitution pattern of the xanthone (B1684191). For many lichen xanthones, this process results in a structure with a methyl group at position 8. mdpi.comnih.gov

The key steps in the formation of the xanthone core involve:

Polyketide Chain Assembly : Polyketide synthases, large multi-enzyme complexes, catalyze the iterative condensation of acetate (B1210297) and malonate units. wikipedia.org

Cyclization : The elongated polyketide chain undergoes intramolecular cyclization reactions, including aldol (B89426) and Claisen-type condensations, to form a benzophenone (B1666685) intermediate. mdpi.comnih.gov

Dehydration : This benzophenone intermediate is believed to spontaneously dehydrate, leading to the formation of the central tricyclic pyrone core of the xanthone. mdpi.comnih.gov

This sequence of reactions typically yields a common precursor like norlichexanthone (B23499) (1,3,6-trihydroxy-8-methylxanthone), which can then undergo further modifications. nih.gov

Following the formation of the basic xanthone scaffold, a series of tailoring enzymes introduce further chemical diversity. These post-polyketide modifications are critical for the synthesis of this compound.

Regioselective Chlorination : The introduction of chlorine atoms onto the xanthone ring is a key modification. This process is catalyzed by halogenase enzymes, which exhibit high regioselectivity, meaning they add the halogen to a specific position on the molecule. sjtu.edu.cn Flavin-dependent halogenases (FDHs) are a known class of enzymes that perform such specific chlorinations on aromatic compounds. rsc.org While the specific halogenase for arthothelin (B1239263) biosynthesis is not yet identified, these enzymes are known to play a crucial role in creating the diverse chlorinated xanthones found in lichens. sjtu.edu.cnresearchgate.net

Methylation : The hydroxyl groups of the xanthone core are methylated by methyltransferase enzymes. nih.gov In the case of this compound, this involves the methylation of the hydroxyl groups at positions 1, 3, and 6. researchgate.netanbg.gov.au This process often utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. rsc.org

The precise sequence of these chlorination and methylation steps leads to the final structure of this compound.

Polyketide Chain Folding and Key Enzymatic Steps in Xanthone Formation

Symbiotic Partner Contributions to Biosynthesis

The symbiotic relationship between the mycobiont (fungus) and the photobiont (alga or cyanobacterium) is fundamental to lichen metabolism, including the production of secondary metabolites like xanthones.

While the mycobiont is primarily responsible for synthesizing the polyketide backbone of xanthones, the photobiont plays a crucial role by supplying carbohydrates through photosynthesis. researchgate.netanbg.gov.au Green algae typically provide polyols like ribitol, while cyanobacteria provide glucose. anbg.gov.au This supply of fixed carbon is essential to fuel the energy-intensive process of secondary metabolite production in the fungus.

Evidence suggests that the interaction between the symbionts can influence the final chemical profile of the lichen. For some lichens, a metabolic cooperation between the fungus and the alga has been proposed for the synthesis of certain xanthones. mdpi.comresearchgate.net For example, the production of the xanthone arthothelin was not observed in the axenically grown mycobiont of Lecanora rupicola, suggesting a necessary contribution from the symbiotic partner. researchgate.net

Studies comparing the chemical products of whole lichen thalli with those from isolated mycobionts grown in axenic cultures have provided significant insights into the symbiotic influence on biosynthesis.

In many cases, the mycobiont cultured alone produces a different array of secondary metabolites compared to the intact lichen. researchgate.net For instance, the mycobiont of Lecanora dispersa, when cultured without its algal partner, diverted its secondary metabolism to produce depsidones instead of the typical lichen xanthone, 2,7-dichlorolichexanthone. mdpi.comresearchgate.net Conversely, some mycobionts in axenic culture have been found to produce xanthones that are not detected in the whole lichen, indicating their potential role in a pre-lichenized state. mdpi.com These findings underscore that while the mycobiont possesses the genetic machinery for xanthone biosynthesis, the expression of these pathways and the final chemical output can be significantly modulated by the symbiotic interaction within the complete thallus. researchgate.net

Table 1: Comparison of Xanthone Production

ConditionObservationImplicationReference
Whole Lichen Thallus (Lecanora rupicola)Production of arthothelinSymbiotic interaction is necessary for the production of certain xanthones. researchgate.net
Axenic Mycobiont Culture (Lecanora rupicola)Arthothelin is not produced.The mycobiont alone may not complete the full biosynthetic pathway. researchgate.net
Whole Lichen Thallus (Lecanora dispersa)Production of 2,7-dichlorolichexanthoneThe symbiotic state directs the mycobiont's metabolic output. mdpi.comresearchgate.net
Axenic Mycobiont Culture (Lecanora dispersa)Production is diverted to other compounds like depsidones.The absence of the photobiont alters the secondary metabolic pathways. mdpi.comresearchgate.net
Axenic Mycobiont Culture (Pyrenula japonica)Biosynthesis of xanthones not found in the whole lichen.Some fungal metabolites may be specific to the pre-lichenized state. mdpi.com

Genetic Basis of Xanthone Biosynthesis

The biosynthesis of polyketides like xanthones is encoded by gene clusters within the fungal genome. ku.edu These clusters typically contain the gene for the core polyketide synthase (PKS) along with genes for tailoring enzymes such as halogenases, methyltransferases, and oxidoreductases that modify the initial polyketide backbone. ku.eduasm.org

In fungi, Type II PKS enzymes are generally responsible for synthesizing aromatic polyketides. asm.org These systems include a minimal set of enzymes—ketosynthases (KSα and KSβ) and an acyl carrier protein (ACP)—that iteratively build the polyketide chain from malonyl-CoA units. asm.org

While the specific gene cluster for this compound has not been fully characterized, studies on other fungal xanthones, such as those in Aspergillus nidulans, have revealed clusters of genes required for their production. ku.edu The identification and manipulation of these biosynthetic gene clusters are key to understanding the intricate steps of xanthone formation and could potentially be used to engineer the production of these complex molecules. ku.edu

Identification of Candidate Genes Encoding Biosynthetic Enzymes (e.g., Halogenases, Methyltransferases)

The molecular structure of this compound, a chlorinated and methylated xanthone, strongly suggests the involvement of specific enzyme classes in its biosynthesis. The assembly of its molecular backbone is believed to be initiated by a type II polyketide synthase (PKS). nih.govnih.gov This is followed by modifications catalyzed by various tailoring enzymes encoded within a dedicated biosynthetic gene cluster (BGC). nih.govfrontiersin.org

Key Enzyme Classes in Xanthone Biosynthesis:

Enzyme ClassPutative Function in this compound BiosynthesisGeneral Evidence from Related Pathways
Polyketide Synthase (PKS) Catalyzes the formation of the initial polyketide chain from malonyl-CoA units, which serves as the precursor to the xanthone scaffold. nih.govType II PKS systems are known to synthesize the polycyclic backbones of aromatic polyketides like albofungin (B1666813) and emodin-derived xanthones. nih.govnih.gov
Flavin-Dependent Halogenases Responsible for the regioselective chlorination of the xanthone core at positions 2, 4, and 5.Fungal biosynthetic pathways for chlorinated metabolites like geodin (B1663089) utilize flavin-dependent halogenases (FDHs) for late-stage halogenation of aromatic precursors. mdpi.com Genome mining approaches often target these enzymes to discover new halogenated natural products. mdpi.com
S-adenosyl-L-methionine (SAM)-dependent Methyltransferases Catalyze the transfer of methyl groups to the hydroxyl groups at positions 1, 3, and 6 of the arthothelin scaffold.O-methyltransferases are common tailoring enzymes in fungal secondary metabolism. For instance, the conversion of questin (B161788) to sulochrin (B161669) involves enzymatic methylation. rsc.org The biosynthesis of pestalone (B1248007) also involves a key methylation step by an O-methyltransferase. mdpi.com
Monooxygenases/Cyclases Involved in the oxidative cyclization of a benzophenone intermediate to form the central tricyclic xanthone ring system. nih.govrsc.orgThe formation of the xanthone moiety in albofungin biosynthesis involves a Baeyer-Villiger oxidation catalyzed by a FAD-dependent monooxygenase. nih.gov

The identification of these candidate genes typically relies on genome mining of the producing organism, such as the fungal partner in the Dimelaena lichen from which this compound has been isolated. researchgate.netanbg.gov.au By searching for homologs of known biosynthetic genes from other xanthone pathways, researchers can pinpoint the putative BGC responsible for its production. nih.govmdpi.com

Application of Multi-omics Approaches (Genomics, Transcriptomics, Metabolomics) for Pathway Mapping

Elucidating the complete biosynthetic pathway of a complex natural product like this compound requires an integrative approach combining several "omics" technologies. tinnguyen-lab.comnih.gov This strategy allows for the correlation of genetic information with transcriptional activity and metabolite production, providing strong evidence for gene function and pathway organization. nih.govmdpi.com

A typical multi-omics workflow for pathway mapping includes:

Genomics: The foundational step is sequencing the whole genome of the producing organism. Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then used to scan the genome for potential secondary metabolite BGCs. nih.govfrontiersin.org These tools identify core biosynthetic genes (like PKSs) and associated tailoring enzymes (like halogenases and methyltransferases), defining the boundaries of the putative gene cluster for this compound. nih.gov

Transcriptomics: RNA-sequencing is employed to analyze the expression levels of all genes under different culture conditions (e.g., with and without precursors, or at different time points). If the genes identified in the putative BGC are co-regulated and show increased expression when the compound is being produced, it provides strong evidence for their involvement in the pathway. mdpi.com

Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites produced by the organism using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. anbg.gov.au By correlating the production profiles of this compound and potential biosynthetic intermediates with the transcriptomic data, direct links between gene expression and chemical output can be established.

Data Integration: Finally, the data from genomics, transcriptomics, and metabolomics are integrated. tinnguyen-lab.comnih.gov This integrative analysis, often visualized using pathway maps, helps to construct a robust model of the biosynthetic pathway, assigning specific functions to the genes within the cluster and ordering the enzymatic steps from the initial precursor to the final product. r-project.org

Comparative Biosynthetic Studies with Co-occurring Xanthones

This compound has been found to co-occur with a suite of other chlorinated xanthones and related lichen substances in an Australian Dimelaena lichen. researchgate.net These co-metabolites often share significant portions of their biosynthetic pathways, diverging only in the final tailoring steps. rsc.org Comparing their structures provides valuable clues about the enzymatic machinery involved.

Table of Co-occurring Compounds and Hypothesized Biosynthetic Relationships:

Compound NameChemical Structure (Key Features)Hypothesized Biosynthetic Relationship to this compound
This compound Trichlorinated, tri-O-methylated xanthoneThe fully methylated final product of the pathway.
6-O-Methylarthothelin Trichlorinated, mono-O-methylated xanthone with free hydroxyls at C1 and C3. researchgate.netA likely direct precursor, requiring two additional methylation steps at C1 and C3 to form this compound.
2,4,5-Trichlorolichexanthone Trichlorinated, mono-O-methylated xanthone (different parent structure). researchgate.netShares the trichlorination pattern, suggesting the same halogenase may be involved, but likely derives from a different polyketide precursor or undergoes a different cyclization.
Norstictic Acid A depsidone, not a xanthone. researchgate.netBiosynthetically distinct from the xanthone pathway, indicating multiple major secondary metabolite pathways are active in the lichen symbiosis.
Atranorin A depside, not a xanthone. researchgate.netanbg.gov.auRepresents another separate and distinct biosynthetic pathway common in lichens.

The co-occurrence of 6-O-methylarthothelin and this compound strongly implies a precursor-product relationship. researchgate.net It suggests the existence of at least two distinct O-methyltransferase enzymes or a single enzyme with broad substrate specificity that sequentially methylates the hydroxyl groups. The shared trichlorination pattern across the co-occurring xanthones points to a common halogenase that acts on a shared intermediate before the pathways diverge.

Chemical Synthesis and Analog Development of 1,3,6 Tri O Methylarthothelin

Total Synthesis Strategies for the Xanthone (B1684191) Core Structure

The foundational step in synthesizing 1,3,6-tri-O-methylarthothelin is the construction of its dibenzo-γ-pyrone (xanthone) core. Various methodologies have been developed to achieve this, each with its own advantages and limitations.

Cyclization Methodologies for Dibenzo-γ-pyrone Framework Construction

The formation of the central pyrone ring is a critical transformation in xanthone synthesis. Several classical and modern methods are employed to achieve this cyclization.

One of the earliest and most fundamental approaches is the Michael-Kostanecki reaction , which involves the condensation of a phenol (B47542) with an O-hydroxybenzoic acid in the presence of a dehydrating agent like acetic anhydride. researchgate.net A significant improvement on this method was the Grover, Shah, and Shah (GSS) method , which utilizes a mixture of zinc chloride and phosphorus oxychloride at lower temperatures, often leading to higher yields. nih.govrsc.org However, a limitation of the GSS method is its inability to produce certain xanthone derivatives from starting materials like resorcinol (B1680541) and pyrogallol, as the reaction can halt at the intermediate benzophenone (B1666685) stage. nih.gov

To overcome such limitations, alternative strategies have been developed. The use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can facilitate direct cyclization and often provides better results than the traditional GSS method. rsc.orgmdpi.com Another major pathway involves the synthesis of a benzophenone intermediate followed by cyclization. researchgate.net This two-step approach offers greater control over the substitution pattern of the final xanthone. The cyclization of the benzophenone can be promoted by various reagents and conditions. researchgate.net

The Ullmann condensation is another powerful tool for forming the diaryl ether linkage, a key step in an alternative route to the xanthone core. This is followed by an intramolecular acylation to close the pyrone ring. researchgate.net Additionally, modern palladium-catalyzed cross-coupling reactions have emerged as efficient methods for constructing the xanthone skeleton. nih.gov

A summary of common cyclization strategies is presented below:

Cyclization MethodologyKey Reagents/ConditionsAdvantagesLimitations
Michael-Kostanecki ReactionAcetic anhydrideOne of the first methods developed. researchgate.netHarsh conditions, often low yields.
Grover, Shah, and Shah (GSS) MethodZinc chloride, phosphorus oxychlorideMilder conditions and higher yields than Michael-Kostanecki. nih.govrsc.orgMay stop at the benzophenone stage with certain substrates. nih.gov
Eaton's Reagent CyclizationPhosphorus pentoxide, methanesulfonic acidDirect cyclization, often with improved yields. rsc.orgmdpi.comReagent sensitivity.
Benzophenone CyclizationVarious (e.g., base-catalyzed)Versatile, allows for controlled synthesis of substituted xanthones. researchgate.netRequires a separate step for benzophenone synthesis.
Ullmann Condensation/AcylationCopper catalyst (for ether formation)Effective for diaryl ether formation. researchgate.netOften requires high temperatures.
Palladium-Catalyzed ReactionsPalladium catalystsHigh efficiency and selectivity. nih.govCatalyst cost and sensitivity.

Strategic Introduction of Halogen and Oxygenation Patterns

The specific substitution pattern of this compound, with its chlorine and methoxy (B1213986) groups, requires careful strategic planning during the synthesis. The introduction of these functional groups can occur before or after the formation of the xanthone core.

Halogenation, specifically chlorination, is a key feature of arthothelin (B1239263) and its derivatives. mdpi.com The timing and method of chlorination are crucial for achieving the desired regioselectivity. Electrophilic aromatic substitution reactions are commonly employed to introduce chlorine atoms onto the aromatic rings of the xanthone precursor or the final xanthone itself.

Similarly, the oxygenation pattern (hydroxyl and methoxy groups) is established through the choice of starting materials and subsequent functional group manipulations. For instance, starting with appropriately substituted phenols and benzoic acids in a condensation reaction directly installs the initial oxygenation pattern. rsc.org Subsequent protection, deprotection, and methylation steps are then used to achieve the final arrangement of methoxy groups as seen in this compound. nih.gov

Targeted Synthesis of this compound and its Specific Derivatives

The specific synthesis of this compound requires precise control over the placement of both chlorine and methyl groups on the xanthone scaffold.

Regioselective Functionalization Techniques for Chlorination and Methylation

Achieving the correct substitution pattern of this compound, which is 2,4,5-trichloro-1,3,6-trimethoxy-8-methyl-9H-xanthen-9-one, demands highly regioselective reactions. researchgate.net The synthesis of related chlorinated lichen xanthones has been achieved through the condensation of appropriately substituted phloroglucinol (B13840) and orcinol (B57675) derivatives. researchgate.net

The chlorination steps must be carefully controlled to install chlorine atoms at the C-2, C-4, and C-5 positions. This is often accomplished through a stepwise process, where the directing effects of existing substituents on the aromatic rings guide the incoming electrophile.

Methylation of the hydroxyl groups at positions 1, 3, and 6 is typically carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The regioselectivity of methylation can be influenced by the relative acidity of the hydroxyl groups and steric hindrance. nih.gov In some synthetic approaches, methylation may be performed on an intermediate before the final xanthone is formed. nih.gov

Advanced Synthetic Approaches (e.g., Microwave-Assisted Synthesis) for Intermediates

To improve the efficiency of xanthone synthesis, modern techniques such as microwave-assisted organic synthesis (MAOS) have been increasingly employed. researchgate.netnih.gov Microwave irradiation can significantly shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netmdpi.com

The synthesis of xanthone intermediates, and indeed the xanthone core itself, can be accelerated using MAOS. researchgate.net For example, the condensation of 2-hydroxybenzoic acids and phenols can be effectively promoted by catalysts like ytterbium triflate under microwave irradiation, providing good yields of the corresponding xanthones. researchgate.netrsc.org This method offers a more environmentally friendly and time-efficient alternative to traditional synthetic protocols.

Development of Structural Analogs for Research Purposes

The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies. By systematically modifying the substitution pattern of the xanthone core, researchers can probe the importance of each functional group for its biological activity.

Analogs can be designed with variations in the number and position of chlorine atoms, different alkyl groups in place of the methyl ethers, or alternative substitution patterns on the aromatic rings. The synthetic strategies outlined above provide the flexibility to create a diverse library of such compounds. For example, by using different halogenated or oxygenated starting materials in the initial condensation steps, a wide range of analogs can be accessed. The development of these analogs is essential for understanding the molecular basis of the compound's properties and for potentially developing new molecules with enhanced or novel activities.

Design Principles for Modifying the Xanthone Scaffold to Explore Chemical Space

The dibenzo-γ-pyrone framework of the xanthone molecule is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This designation is attributed to its ability to serve as a high-affinity ligand for multiple, unrelated protein receptors. mdpi.com The tricyclic system is relatively rigid, which limits free rotation and contributes to the compound's stability. mdpi.com This structural stability provides a robust foundation for systematic modifications aimed at exploring chemical space and developing analogs with novel or enhanced properties.

The chemical reactivity and biological activity of a xanthone derivative are largely dictated by the nature and position of its substituents. mdpi.comresearchgate.net The core xanthone structure, known as 9H-xanthen-9-one, can be extensively modified. mdpi.comnih.gov Key design principles for modifying this scaffold involve several strategies:

Varying Substitution Patterns: The most common approach involves introducing a variety of substituents, such as hydroxyl, methoxy, methyl, and chloro groups, at different positions on the two aromatic rings (A and B). mdpi.comnih.gov These modifications can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Modulating Polarity and Lipophilicity: The presence of hydroxyl (-OH) versus methoxy (-OCH₃) groups is a critical design element. Hydroxyl groups can act as hydrogen bond donors and are often important for antioxidant activity, while methoxy groups can increase metabolic stability and modulate binding affinity. mdpi.com For instance, research has shown that a methoxy group at the C-3 position can enhance the inhibition of enzymes like monoamine oxidase (MAO). mdpi.com

Exploring Regiochemistry: The specific placement of substituents is crucial. Slight changes in the position of a functional group can lead to significant differences in biological activity due to varied steric and electronic interactions with a target binding site. Synthesizing positional isomers is a fundamental strategy to map the structure-activity relationship (SAR) for a given xanthone scaffold. nih.gov

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar physical or chemical properties to improve the compound's pharmacological profile. For example, in the broader field of medicinal chemistry, a thiophene (B33073) ring might be used as a bioisostere for a phenyl ring to investigate its effect on biological activity. nih.gov

By systematically applying these principles, chemists can generate a diverse library of xanthone analogs from a natural product lead like this compound, effectively navigating the chemical space to identify compounds with optimized characteristics.

Synthesis of Positional Isomers and Variations in Methylation Patterns

The synthesis of analogs of this compound, particularly its positional isomers and compounds with different methylation patterns, is essential for understanding its chemical and biological properties. Research, particularly in the context of lichen chemistry, has led to the synthesis and identification of several related chlorinated xanthones. researchgate.netresearchgate.net These synthetic efforts have produced compounds that vary in the number and location of chlorine and methoxy groups on the xanthone core.

For example, 6-O-methylarthothelin has been synthesized and shown to co-occur naturally with this compound. researchgate.netpublish.csiro.au This compound differs by having hydroxyl groups at the C-1 and C-3 positions instead of methoxy groups, representing a variation in the methylation pattern.

The table below details these and other related synthesized xanthones, highlighting the variations in substitution.

Compound NameSubstitution PatternRelationship to this compound
This compound2,4,5-trichloro-1,3,6-trimethoxy-8-methylParent Compound
6-O-Methylarthothelin2,4,5-trichloro-1,3-dihydroxy-6-methoxy-8-methylMethylation Variant (demethylated at C-1 and C-3)
2,5-Dichloro-6-O-methylnorlichexanthone2,5-dichloro-1,3-dihydroxy-6-methoxy-8-methylPositional Isomer (varied chlorine positions) and Methylation Variant
4,5-Dichloro-6-O-methylnorlichexanthone4,5-dichloro-1,3-dihydroxy-6-methoxy-8-methylPositional Isomer (varied chlorine positions) and Methylation Variant
2,4,5-Trichlorolichexanthone2,4,5-trichloro-1-hydroxy-3,6-dimethoxy-8-methylMethylation Variant (demethylated at C-1)

These synthetic achievements are crucial for building a comprehensive structure-activity relationship profile, which can guide the future design of xanthone-based molecules. nih.gov

Mechanistic Investigations and Biological Interactions in Vitro and Cellular Focus

Evaluation of Molecular Interactions in Cellular Models

While specific studies on 1,3,6-tri-O-methylarthothelin are not extensively documented, the broader family of xanthones, to which it belongs, is known to modulate various cellular signaling pathways critical in inflammation and cell proliferation. Research has shown that xanthone (B1684191) derivatives can influence key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com These pathways are central to the cellular response to stressors and are involved in the production of inflammatory mediators. mdpi.commdpi.com

Xanthones have been observed to affect the production and activity of cytokines, including interleukins (ILs) and tumor necrosis factor-alpha (TNF-α), which are pivotal in regulating immune responses. mdpi.com Furthermore, some xanthones can modulate the activity of immune cells like macrophages and T cells. mdpi.com In the context of cancer research, various xanthones have been found to inhibit the proliferation of tumor cells by inducing apoptosis (programmed cell death) and causing cell-cycle arrest. nih.govresearchgate.net These effects are often mediated through the modulation of multiple signaling cascades, including those involving caspases, protein kinases, and cyclooxygenases. nih.gov Given that this compound shares the core xanthone structure, it is plausible that it could exhibit similar modulatory effects on these fundamental cellular processes, although dedicated research is required to confirm this.

The biological activity of xanthones is highly dependent on their substitution patterns, including the number and position of hydroxyl, methoxy (B1213986), and halogen groups. nih.gov For instance, the parent compound, arthothelin (B1239263), is a dichlorinated xanthone, and its activity profile differs from its methylated derivatives. Chlorination is often associated with enhanced antimicrobial properties in lichen xanthones. researchgate.netnih.gov

Studies on various xanthones have demonstrated a wide range of activities. For example, α-mangostin, a well-studied prenylated xanthone, exhibits potent anti-inflammatory, antioxidant, and anticancer effects by modulating numerous cellular targets. mdpi.com In contrast, simple oxygenated xanthones show varied activities based on their hydroxylation patterns. nih.gov The presence of chlorine atoms, as in the arthothelin backbone, is a significant feature. Research on synthetic chlorinated xanthones has shown potent fungicidal and bactericidal activities, which in some cases surpass those of non-halogenated analogs. nih.govnih.gov

While direct comparative studies involving this compound are scarce, analysis of related structures suggests that the methylation of hydroxyl groups can alter lipophilicity and receptor binding affinity, thereby modifying biological responses. The table below presents a conceptual comparison based on the activities of different classes of xanthones.

Table 1: Comparative Biological Activities of Different Xanthone Classes

Xanthone ClassKey Structural FeatureCommonly Observed Cellular EffectsExample Compound
Prenylated XanthonesIsoprenyl side chainsPotent anti-inflammatory, antioxidant, anticancer, and antimicrobial activity. mdpi.comnih.govα-Mangostin
Hydroxylated XanthonesMultiple hydroxyl groupsStrong antioxidant capacity; variable antifungal activity depending on OH position. nih.gov1,2-Dihydroxyxanthone
Chlorinated XanthonesOne or more chlorine atomsPotent antibacterial and antifungal activities. researchgate.netnih.govThiophanic Acid
Methoxy-substituted XanthonesOne or more methoxy groupsActivity is variable; methylation can decrease activity compared to hydroxylated parent compounds but increases lipophilicity.This compound

Investigation of this compound's Influence on Cellular Signaling and Processes

Antimicrobial Research Perspectives

The antimicrobial spectrum of xanthones is often influenced by their specific chemical structure. Halogenated derivatives are generally considered among the most promising antimicrobial agents within this class. mdpi.com The activity can vary significantly between Gram-positive and Gram-negative bacteria, with many xanthones showing greater efficacy against Gram-positive strains. nih.gov The table below summarizes the antimicrobial activity reported for several related xanthone derivatives against various microbial strains.

Table 2: Reported Antimicrobial Activities of Various Xanthone Derivatives

CompoundMicroorganismActivity (MIC in µg/mL)Reference
2,7-Dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-oneTrichophyton rubrum4–8 nih.gov
α-MangostinStaphylococcus aureus (MRSA)0.5–1 nih.gov
1,2-DihydroxyxanthoneTrichophyton mentagrophytes12.5 up.pt
Didymic Acid (Lichen Dibenzofuran)Staphylococcus aureus7.5 researchgate.net
A Chlorinated Xanthone Derivative (Compound 2)Dermatophytes8 nih.gov

One of the key mechanisms underlying the antifungal activity of many compounds is the disruption of the fungal cell membrane. Ergosterol (B1671047) is a vital component of this membrane, and its biosynthesis pathway is a primary target for antifungal drugs like azoles. frontiersin.org Several studies have indicated that xanthones may also exert their antifungal effects by interfering with this pathway. nih.govup.ptresearchgate.net

Research has shown that treatment with certain active xanthones leads to a reduction in the total ergosterol content in fungal cells. nih.govup.pt For example, 1,2-dihydroxyxanthone was found to decrease the amount of ergosterol in Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, and Trichophyton mentagrophytes. nih.govup.pt This inhibition of ergosterol biosynthesis disrupts membrane integrity and function, ultimately leading to fungal cell death. Further evidence suggests that the cellular stress caused by the inhibition of this pathway can trigger the transcriptional activation of efflux pumps in fungi, a response also seen with conventional azole antifungals. frontiersin.org This shared mechanism highlights the potential of xanthones as a source for new antifungal leads. While this mechanism has not been specifically confirmed for this compound, its structural similarity to other antifungally active xanthones makes the ergosterol pathway a plausible target.

Interactions with Microbial Targets (Bacterial, Fungal) in Laboratory Settings

Antioxidant Research Perspectives

The antioxidant potential of phenolic compounds like xanthones is a well-established area of research. Their ability to scavenge free radicals and chelate metal ions contributes to their protective effects against oxidative stress. mdpi.comnews-medical.net The antioxidant capacity of xanthones is strongly correlated with their chemical structure, particularly the number and arrangement of free hydroxyl groups.

Standard in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity. nih.govnih.gov Studies on a wide variety of natural and synthetic xanthones have shown that those with multiple hydroxyl groups, especially in ortho or para positions, tend to exhibit the strongest antioxidant effects. nih.gov In contrast, methylation of these hydroxyl groups, as is the case in this compound, generally reduces the radical scavenging capacity because it removes the hydrogen-donating phenolic protons that are crucial for this activity. Therefore, this compound is predicted to have significantly lower antioxidant activity compared to its non-methylated parent compound, arthothelin, or other polyhydroxylated xanthones.

Molecular-Level Free Radical Scavenging Capabilities

Research into Antiviral Molecular Interactions

The antiviral potential of xanthones has garnered scientific interest, with studies exploring their efficacy against a range of viruses. mdpi.comresearchgate.net However, research specifically targeting this compound is sparse.

There are no published studies specifically evaluating the inhibitory activity of this compound against human coronaviruses or detailing its effects on viral replication in cellular assays. However, research into other lichen-derived compounds provides context for this area of investigation. A 2023 study screened 42 natural compounds from lichens and associated microorganisms against the human coronavirus HCoV-229E. researchgate.net While four compounds, including emodin (B1671224) and perlatolic acid, showed significant activity by interfering with the viral replication step, chlorinated xanthones like arthothelin or its derivatives were not among the most active compounds highlighted. researchgate.net Another study on chlorinated xanthones from the fungus Aspergillus iizukae demonstrated that some of these compounds possess strong antiviral activity against H1N1, HSV-1, and HSV-2. mdpi.com This suggests that the chlorinated xanthone scaffold is a viable candidate for antiviral drug discovery, though the activity of each specific derivative must be empirically determined.

Due to the absence of demonstrated antiviral activity for this compound, no research is available on its specific interactions with viral or host components. Mechanistic studies on other antiviral xanthones have suggested various targets. For instance, molecular docking studies on a large set of xanthones against HIV enzymes indicated that they could potentially inhibit reverse transcriptase, a crucial enzyme for viral replication. mdpi.com For other viruses, antiviral compounds can target various stages of the lifecycle, including attachment, entry, replication, or release. The antiviral activity of certain lichen compounds against HCoV-229E was found to be linked to the inhibition of the viral replication step. researchgate.net

Inhibition of Viral Replication Steps in Cellular Assays (e.g., Human Coronaviruses)

Structural-Activity Relationship (SAR) Studies at the Molecular Level

Structural-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. researchgate.net Such analyses can provide predictive insights even in the absence of direct experimental data.

While direct SAR studies for this compound are not available, a comparative analysis with its parent compound, arthothelin, and principles derived from related chlorinated xanthones can offer valuable insights. The primary structural difference between this compound and arthothelin is the methylation of the hydroxyl groups at positions 1, 3, and 6 of the xanthone core. researchgate.net

In SAR studies of other chlorinated xanthones, such as those isolated from Aspergillus iizukae, the methylation of hydroxyl groups was found to significantly impact antiviral activity. mdpi.com Specifically, the research noted that the methylation of the hydroxyl group at C-1 tended to lower the antiviral effect. This suggests that the free hydroxyl group is an important pharmacophore for the observed biological activity.

Applying this principle to this compound, it can be hypothesized that its biological activities, particularly antiviral and direct antioxidant actions, may be considerably lower than those of its non-methylated precursor, arthothelin. The bulky methyl groups may also introduce steric hindrance, potentially affecting the molecule's ability to bind to target enzymes or receptors. Furthermore, the replacement of acidic phenolic protons with methyl groups eliminates the potential for hydrogen donation, a key mechanism in free radical scavenging. nih.gov

Table 2: Structural Comparison of Arthothelin and this compound

Compound R1 Substituent R3 Substituent R6 Substituent Implication of Modification
Arthothelin -OH -OH -OH Parent compound with free hydroxyl groups, potentially active in HAT-based antioxidant activity and as a hydrogen bond donor in biological interactions.
This compound -OCH₃ -OCH₃ -OCH₃ Methylation removes acidic protons, likely reducing direct antioxidant capacity. May decrease binding affinity to targets requiring hydrogen bonding, potentially lowering other biological activities like antiviral effects. mdpi.com

Computational Approaches for SAR Analysis (e.g., In Silico Docking, Bioactivity Prediction)

Computational, or in silico, methods are powerful tools in drug discovery and medicinal chemistry for predicting how a compound will interact with a biological target, thereby guiding the synthesis of more potent and selective analogs. These approaches are particularly valuable for understanding the structure-activity relationships (SAR) of natural products and their derivatives. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general methodologies of in silico docking and bioactivity prediction are routinely applied to its parent chemical class, the xanthones.

In Silico Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method allows for the visualization of interactions at the molecular level and can estimate the binding affinity, often expressed as a docking score or binding energy. For the xanthone class of compounds, docking studies have been instrumental in elucidating potential mechanisms of action for activities like anticancer and antimalarial effects. nih.govorientjchem.org

In a typical docking study involving a xanthone derivative, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov Using software such as AutoDock, the ligand is then placed into the binding site of the protein, and various conformations are sampled. nih.govunimore.it The software calculates a score for each pose based on factors like electrostatic and van der Waals interactions. nih.gov For instance, studies on xanthone derivatives as anticancer agents targeting DNA topoisomerase IIα have used docking to identify key interactions, such as hydrogen bonds and arene-cation interactions, within the active site that are crucial for their inhibitory activity. nih.govnih.gov

Should this compound be subjected to such an analysis, researchers would be looking for specific amino acid residues that interact with its methoxy groups and the chlorine atoms on the xanthone core, which could explain its biological activity profile compared to its parent compound, arthothelin.

Illustrative Data from a Hypothetical Docking Study

The following table illustrates the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein target. Note: This data is for illustrative purposes only and is not derived from actual experimental or computational studies on this specific compound.

ParameterValueDescription
Target Protein Hypothetical Kinase XYZA protein implicated in a disease pathway.
Docking Software AutoDock VinaA widely used program for molecular docking. semanticscholar.org
Binding Affinity (kcal/mol) -8.5A more negative value indicates stronger predicted binding.
Interacting Residues Lys78, Leu132, Asp184Amino acids in the protein's active site that form key contacts.
Types of Interactions Hydrogen Bond, Hydrophobic InteractionThe specific non-covalent bonds stabilizing the ligand-protein complex.

In Silico Bioactivity Prediction

Bioactivity prediction models use the chemical structure of a molecule to forecast its biological effects. madison-proceedings.com These models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, establish a mathematical correlation between chemical structure descriptors and experimental activity. nih.govfrontiersin.org For the xanthone class, QSAR models have been developed to predict anticancer activity. nih.govnih.gov These models identify key molecular descriptors—such as the logarithm of the partition coefficient (LogP), dielectric energy, and the number of hydroxyl groups—that significantly influence a compound's potency. nih.govnih.gov

Modern approaches also utilize machine learning and deep learning algorithms trained on large datasets of known active and inactive compounds. anbg.gov.au Chemical language models (CLMs), for example, can learn the "language" of molecular structures from their string representations (like SMILES) to predict bioactivity. anbg.gov.au Such models could be used to screen virtual libraries of arthothelin analogs to prioritize the synthesis of compounds with the highest probability of being active against a specific target.

The development of accurate bioactivity prediction models is a central task in computational drug discovery, aiming to reduce the time and expense of synthesizing and testing numerous compounds. mdpi.com

Analytical Methodologies for Research and Characterization of 1,3,6 Tri O Methylarthothelin

Extraction and Isolation Techniques from Natural Sources

The initial and most critical phase in the study of 1,3,6-tri-O-methylarthothelin involves its efficient extraction from the lichen thallus and subsequent separation from a multitude of other co-occurring secondary metabolites.

The isolation of this compound begins with the collection of the appropriate lichen material, such as Dimelaena elevata. anbg.gov.au The extraction of xanthones and other lichen substances is typically achieved by using organic solvents. Acetone (B3395972) is a commonly used solvent for the exhaustive extraction of lichen thalli. anbg.gov.aucore.ac.uk The general procedure involves macerating or percolating the dried and powdered lichen material with the chosen solvent at room temperature. mdpi.comresearchgate.net

The choice of solvent is critical and can be optimized based on the polarity of the target compounds. While acetone is effective, other solvent systems are also employed in lichen chemistry. These can range from nonpolar solvents like hexane (B92381) to more polar solvents like methanol (B129727), often used in successive extractions to fractionate the components based on their solubility. mdpi.comnih.gov For instance, a sequential extraction with hexane, methylene (B1212753) chloride, and then methanol can separate lipids and less polar compounds from more polar ones like xanthones and flavonoids. mdpi.com The solvent is then evaporated under reduced pressure to yield a crude extract containing a complex mixture of metabolites. core.ac.ukmdpi.com

Following extraction, the crude mixture requires extensive purification to isolate this compound. Chromatographic techniques are indispensable for this purpose.

Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract. Sorbents like silica (B1680970) gel are common, but for separating polyphenolic compounds like xanthones, Sephadex LH-20 is particularly effective, using an eluent such as methanol. mdpi.comresearchgate.net Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those containing the target compound.

Thin-Layer Chromatography (TLC): TLC is a vital tool for monitoring the progress of purification and for identifying compounds by comparing their retention factor (Rf) values against standards in various solvent systems. anbg.gov.au For preparative purposes (pTLC), thicker silica gel plates can be used to separate milligram quantities of compounds. The band corresponding to this compound can be visualized under UV light, scraped from the plate, and the compound eluted with a suitable solvent. core.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and analysis of lichen substances. anbg.gov.au Reversed-phase columns (e.g., C18) with gradient elution systems, often involving mixtures of water, acetonitrile (B52724), and an acid like phosphoric acid, are used to achieve sharp separation of structurally similar xanthones. researchgate.net HPLC offers the advantage of providing both purified compounds and quantitative data. anbg.gov.au

Optimization of Solvent Systems and Extraction Protocols for Lichen Metabolites

Spectroscopic Characterization for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic methods.

NMR spectroscopy is the most definitive method for elucidating the complete structure of an organic molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon skeleton and the placement of protons and substituents. core.ac.ukresearchgate.net

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule and their immediate electronic environment. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic proton, the three methoxy (B1213986) (O-CH₃) groups, and the C-methyl group, with their chemical shifts providing clues to their position on the xanthone (B1684191) core. pressbooks.publibretexts.org

¹³C NMR Spectroscopy: This spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic C-O, aromatic C-Cl, aromatic C-H, and methyl carbons), which is crucial for confirming the xanthone framework and the positions of the chloro and methoxy substituents. researchgate.net

Table 1: Proton NMR (¹H NMR) Spectral Data for this compound
Proton AssignmentChemical Shift (δ) in ppmMultiplicity
Ar-H~6.4-6.8Singlet (s)
1-OCH₃~3.9-4.1Singlet (s)
3-OCH₃~3.9-4.1Singlet (s)
6-OCH₃~3.9-4.1Singlet (s)
8-CH₃~2.4-2.6Singlet (s)
Table 2: Carbon-13 NMR (¹³C NMR) Spectral Data for this compound
Carbon AssignmentChemical Shift (δ) in ppm
C=O (C-9)~180
Aromatic C-O/C-Cl~105-165
Aromatic C-H/C-C~95-150
-OCH₃ Carbons~55-65
-CH₃ Carbon~20-25

Note: The chemical shift values are approximate and can vary based on the solvent used.

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. core.ac.ukresearchgate.net

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₇H₁₃Cl₃O₅). ebi.ac.uk This is critical for distinguishing between compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS): This method provides information on the molecular weight and produces characteristic fragmentation patterns that serve as a "fingerprint" for the molecule. msu.edu The presence of three chlorine atoms in this compound would result in a distinctive isotopic cluster pattern for the molecular ion [M]⁺, with peaks at M, M+2, M+4, and M+6, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edu

Table 3: Mass Spectrometry Data for this compound
ParameterValue/Observation
Molecular FormulaC₁₇H₁₃Cl₃O₅ ebi.ac.uk
Monoisotopic Mass401.983 Da ebi.ac.uk
Molecular Ion (M⁺)Observed at m/z consistent with the formula
Isotopic PatternCharacteristic cluster for a trichlorinated compound
Key FragmentationsLoss of methyl radicals (·CH₃) or chloromethyl radicals

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Chromatographic Quantification and Profiling Methods

Beyond identification, chromatographic methods are employed to quantify the amount of this compound in an extract and to generate a chemical profile of the lichen. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose due to its high resolution, sensitivity, and reproducibility. anbg.gov.aumju.ac.th

To perform quantification, a pure standard of this compound is required. A calibration curve is generated by injecting known concentrations of the standard and plotting the detector response (e.g., peak area from a UV-Vis or Diode Array Detector) against concentration. The amount of the compound in a lichen extract can then be accurately determined by comparing its peak area to the calibration curve. researchgate.net This quantitative data is valuable for chemotaxonomic studies, which use chemical profiles to help classify lichen species. anbg.gov.au

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Chemotaxonomic Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of individual components in a mixture. lcms.czejgm.co.uk In the context of lichen chemistry, HPLC provides high-resolution separation of complex extracts, enabling the precise determination of the presence and concentration of specific compounds like this compound. anbg.gov.auresearchgate.net

Detailed Research Findings:

The initial identification of this compound in a Dimelaena lichen species was facilitated by HPLC analysis of the crude extract. researchgate.net This technique, in conjunction with other spectroscopic methods, confirmed its co-occurrence with other known lichen metabolites such as norstictic acid, connorstictic acid, atranorin, and 2,4,5-trichlorolichexanthone. researchgate.net

For chemotaxonomic profiling, HPLC is invaluable. The retention index, a standardized measure of a compound's elution time relative to internal standards, is a key parameter. researchgate.net A comprehensive catalog of lichen substances reports a standardized HPLC retention index for this compound, which aids in its identification across different lichen samples and studies. lichenportal.org This systematic approach allows researchers to compare the chemical profiles of various lichens, providing insights into their taxonomic relationships. anbg.gov.au

The quantitative aspect of HPLC allows for the determination of the relative abundance of different compounds within a lichen extract. anbg.gov.au This is particularly important for understanding the chemical ecology and biosynthesis of these compounds. While highly effective, the operational cost of HPLC systems, including equipment and high-purity solvents, can be a limiting factor for some research settings. anbg.gov.au

Table 1: HPLC Parameters for Xanthone Analysis

ParameterDetails
Stationary Phase Reversed-phase C18 columns are commonly used for separating xanthones. lcms.cz
Mobile Phase A gradient elution with a mixture of buffered water and acetonitrile is often employed. lcms.cz
Detection A Photodiode Array (PDA) detector is frequently used, allowing for the acquisition of UV-Vis spectra of the eluting compounds, which aids in their identification. jmb.or.kr
Standards Benzoic acid and solorinic acid can be used as internal standards for calculating retention indices. researchgate.net

Thin-Layer Chromatography (TLC) for Rapid Screening and Fraction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary analysis of lichen extracts. anbg.gov.aulibretexts.org It is particularly useful for screening large numbers of samples and for monitoring the progress of fractionation during the isolation of specific compounds. nih.govnih.gov

Detailed Research Findings:

In the initial study of the Dimelaena lichen, TLC was used alongside HPLC to analyze the crude extract, revealing the presence of seven distinct phenolic compounds, including this compound. researchgate.net Standardized TLC systems, using specific solvent mixtures, allow for the determination of relative Rf values (the ratio of the distance traveled by the compound to the distance traveled by the solvent front). libretexts.org These values, combined with the color of the spots under visible and UV light, and their reaction to spray reagents, provide a characteristic profile for identification. lichenportal.org

For this compound, its Rf values in several standard solvent systems have been cataloged. lichenportal.org After separation on a TLC plate, the spot corresponding to this compound appears pale yellow. lichenportal.org Its identity can be further confirmed by its response to certain chemical tests performed directly on the lichen thallus or on the TLC plate. anbg.gov.au Despite being less sensitive and providing lower resolution than HPLC, the accessibility and speed of TLC make it an indispensable tool for routine chemotaxonomic work and initial screening. anbg.gov.au

Table 2: Standardized TLC Data for this compound

ParameterObservationSource
Appearance Pale yellow pigment lichenportal.org
UV Light Positive (+) lichenportal.org
Visible Light Positive (+) lichenportal.org
Acid Spray Color Yellow lichenportal.org
Long Wavelength UV Color Yellow lichenportal.org

Advanced Metabolomics Approaches

Metabolomics aims to comprehensively analyze the complete set of small-molecule metabolites within a biological sample. nih.gov This approach, particularly when coupled with advanced analytical and computational tools, offers a powerful lens through which to explore the chemical diversity of lichens.

Untargeted Metabolomics for Comprehensive Chemical Profiling of Lichen Extracts

Untargeted metabolomics utilizes high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), to detect and measure as many metabolites as possible in a sample without a preconceived target list. jfda-online.comanimbiosci.org This approach is ideal for discovering novel compounds and for obtaining a holistic view of the chemical composition of a lichen extract. frontiersin.org

Detailed Research Findings:

The application of untargeted metabolomics to lichen extracts allows for the generation of a detailed chemical fingerprint. This fingerprint consists of thousands of features, each characterized by its retention time and accurate mass-to-charge ratio (m/z). nih.gov By comparing the metabolic profiles of different lichen species or the same species under varying environmental conditions, researchers can identify unique chemical markers. While specific untargeted metabolomics studies focusing solely on this compound are not extensively detailed in the provided results, the methodology is broadly applied to lichen chemistry. nih.gov The process involves extracting the lichen, analyzing the extract using LC-HRMS, and then processing the vast amount of data to identify significant metabolic features. frontiersin.org

Molecular Networking for Organization and Annotation of Mass Spectrometry Data

A significant challenge in untargeted metabolomics is the annotation of the thousands of detected features. Molecular networking, a computational strategy available through platforms like the Global Natural Products Social Molecular Networking (GNPS) environment, addresses this by organizing MS/MS fragmentation data. nih.gov It groups molecules with similar fragmentation patterns into clusters, based on the principle that structurally related molecules will fragment in similar ways.

Detailed Research Findings:

This technique visualizes the chemical space of an extract, where each node represents a unique molecule and the connections (edges) between nodes indicate structural similarity. By including data from known compounds in the network, it becomes possible to propagate annotations to previously unidentified but structurally related compounds within the same cluster. This is particularly useful for identifying analogs of known lichen substances, such as different chlorinated or methylated versions of a xanthone scaffold like arthothelin (B1239263).

Utilization of Specialized Databases (e.g., Lichen DataBase MS/MS Library, GNPS) for Compound Identification

The final step in identifying a compound in a metabolomics workflow is to match its experimental data (e.g., accurate mass, fragmentation pattern) against reference data in spectral libraries. Specialized databases are critical for this process.

Detailed Research Findings:

The GNPS platform hosts a large collection of publicly available MS/MS spectral libraries, which are invaluable for the annotation of metabolites from diverse sources, including lichens. nih.gov The development of more specialized databases, such as a hypothetical "Lichen DataBase MS/MS Library," would further enhance the accuracy and speed of identifying known lichen compounds like this compound. By comparing the acquired MS/MS spectrum of an unknown feature against these libraries, a confident identification can be made. The ChEBI (Chemical Entities of Biological Interest) database also serves as a reference, providing a unique identifier (CHEBI:144101) and aggregated chemical data for this compound. ebi.ac.uk

Future Research Directions and Open Questions for 1,3,6 Tri O Methylarthothelin

Exploration of Uncharted Biosynthetic Facets and Regulatory Mechanisms

The biosynthesis of xanthones in lichens is generally understood to follow the polyacetate/polymalonate pathway, where a polyketide chain undergoes cyclization to form the characteristic xanthone (B1684191) core. mdpi.commdpi.com However, the specific enzymatic steps and regulatory networks governing the production of 1,3,6-tri-O-methylarthothelin are largely unknown.

Future research should focus on:

Identifying and Characterizing Key Enzymes: The genes encoding polyketide synthases (PKS), cyclases, tailoring enzymes (e.g., methyltransferases, chloroperoxidases) responsible for the specific methylation and chlorination patterns of the arthothelin (B1239263) scaffold need to be identified. Heterologous expression and in vitro characterization of these enzymes would provide definitive proof of their function.

Investigating the Symbiotic Influence: The production of some lichen xanthones is believed to be influenced by the interaction between the fungal mycobiont and the algal photobiont. mdpi.commdpi.com It is crucial to investigate whether the synthesis of this compound is dependent on this symbiotic relationship and to elucidate the signaling molecules and regulatory cross-talk involved.

Environmental Triggers: The production of secondary metabolites in lichens is often a response to environmental stressors. nih.gov Studies are needed to determine if factors such as UV radiation, temperature fluctuations, or nutrient availability influence the expression of the biosynthetic gene cluster for this compound.

Open Questions:

What is the precise sequence of chlorination and O-methylation steps in the biosynthesis of this compound from a simpler xanthone precursor like norlichexanthone (B23499)?

Are the biosynthetic genes for this compound clustered together in the lichen's genome, as is common for other fungal secondary metabolite pathways?

What are the regulatory elements (e.g., transcription factors, signaling pathways) that control the expression of these biosynthetic genes?

Development of Novel and Efficient Synthetic Methodologies for Complex Xanthone Derivatives

The total synthesis of this compound has been achieved, confirming its structure and demonstrating its co-occurrence with related compounds in Dimelaena lichens. researchgate.netmdpi.comresearchgate.net However, classical synthetic routes for xanthones can be lengthy and may have limitations in terms of yield and regioselectivity. nih.govup.pt

Future research in synthetic chemistry should aim to:

Develop More Efficient Synthetic Routes: The exploration of modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, C-H activation, and flow chemistry, could lead to more efficient and scalable syntheses of this compound and its analogues.

Create a Library of Derivatives: Efficient synthetic strategies would enable the creation of a library of related chlorinated and methylated xanthones. This would be invaluable for structure-activity relationship (SAR) studies to pinpoint the structural features essential for any observed biological activity. nih.govmdpi.com

Biogenetically-Modeled Synthesis: Mimicking the proposed biosynthetic pathway in the laboratory could provide insights into the natural formation of the molecule and offer alternative synthetic strategies. wikipedia.org

Open Questions:

Can novel catalytic methods be developed to achieve regioselective chlorination and methylation of the xanthone core, avoiding the use of harsh reagents?

Is it possible to develop a modular synthetic approach that allows for the easy diversification of substituents on the arthothelin scaffold?

Could enzymatic or chemo-enzymatic synthesis be a viable and more sustainable alternative for producing these complex molecules?

Deeper Elucidation of Molecular Mechanisms in Diverse Biological Systems

While many xanthones exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, the specific biological role and molecular mechanisms of this compound are yet to be thoroughly investigated. mdpi.comtaylorandfrancis.com

Future research should focus on:

Broad-Spectrum Bioactivity Screening: The compound should be systematically screened against a wide range of biological targets, including pathogenic bacteria and fungi, various cancer cell lines, and key enzymes involved in disease pathways.

Target Identification and Validation: For any significant biological activity observed, the next step is to identify the specific molecular target(s). This can be achieved through techniques like affinity chromatography, proteomics, and computational docking studies.

Mechanism of Action Studies: Once a target is identified, detailed studies are required to elucidate the precise mechanism of action. This includes understanding how the molecule interacts with its target and the downstream effects on cellular signaling pathways. nih.gov

Open Questions:

Does the specific pattern of three chlorine atoms and three methoxy (B1213986) groups on the xanthone scaffold of this compound confer any unique biological activities compared to other chlorinated xanthones?

What are the primary cellular pathways affected by this compound in susceptible organisms or cell lines?

Could this compound serve as a lead compound for the development of new therapeutic agents?

Establishment of Comprehensive Analytical Standards and Reference Materials

The accurate identification and quantification of lichen secondary metabolites are fundamental for chemical, ecological, and chemotaxonomic studies. lichenportal.orgtnenvis.nic.in This relies on the availability of pure, well-characterized reference materials.

Future efforts should be directed towards:

Production of a Certified Reference Standard: A scalable and reproducible method for the isolation or synthesis of high-purity this compound is needed to produce a certified reference standard. This standard would be essential for quality control in research and potential commercial applications.

Development of Advanced Analytical Methods: While TLC and HPLC are standard techniques, the development of more sensitive and high-throughput analytical methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS), would facilitate the rapid detection and quantification of this compound in complex lichen extracts. ru.ac.thresearchgate.net

Inclusion in Metabolite Databases: The spectral data (NMR, MS, UV) and chromatographic properties of the pure compound should be comprehensively documented and made available in public databases to aid in its identification by other researchers.

Open Questions:

What is the absolute configuration of this compound, and does it vary between different lichen sources?

What are the most effective and robust analytical conditions for the separation and quantification of this compound from its closely related isomers and co-occurring metabolites?

How stable is the compound under various storage and extraction conditions, a critical factor for accurate quantification?

Integration of Multi-Omics Data for a Systems-Level Understanding of Lichen Chemical Ecology and Metabolism

Lichens are complex symbiotic systems, and understanding the role of a single metabolite requires a holistic approach. mdpi.comfrontiersin.org The integration of genomics, transcriptomics, proteomics, and metabolomics (multi-omics) offers a powerful strategy to unravel the intricate web of interactions within the lichen holobiont. nih.govfrontiersin.orgnih.gov

Future research should aim for:

Correlating Gene Expression with Metabolite Production: By simultaneously analyzing the transcriptome and metabolome of lichens under different conditions, researchers can correlate the expression of specific biosynthetic gene clusters with the production of this compound. acs.org

Understanding the Ecological Role: A systems biology approach can help to formulate hypotheses about the ecological function of this compound. For example, its production might be upregulated in the presence of competing microorganisms or herbivores, suggesting a defensive role.

Metabolic Modeling: Constructing genome-scale metabolic models of the lichen symbionts can help predict metabolic fluxes and understand how resources are allocated towards the synthesis of specialized metabolites like xanthones. researchgate.net

Open Questions:

What is the chemical communication and metabolic interplay between the fungus, the alga, and the associated microbiome that leads to the synthesis of this specific xanthone? frontiersin.org

Can a systems-level understanding of its production and function be leveraged for biotechnological applications, such as the sustainable production of this and other valuable lichen compounds?

Q & A

Basic Research Questions

Q. How is 1,3,6-tri-O-methylarthothelin identified and differentiated from structurally similar xanthones in lichen extracts?

  • Methodological Answer : Identification relies on chromatographic profiling (e.g., thin-layer chromatography under UV light) coupled with mass spectrometry (MS). Key diagnostic peaks in MS include m/z 408, 406, 404, and 402, which distinguish it from analogs like arthothelin or 6-O-methylarthothelin . Comparative analysis with synthetic standards and retention indices in high-performance liquid chromatography (HPLC) further confirm identity. Contradictions in spectral data (e.g., unexpected chlorination patterns) require cross-validation using nuclear magnetic resonance (NMR) spectroscopy.

Q. What are the physicochemical properties of this compound critical for experimental design?

  • Methodological Answer : The compound exhibits stability under acidic conditions (evidenced by yellow coloration in acid spray tests) and UV fluorescence (yellow under UV light). Solubility in organic solvents (e.g., methanol, chloroform) guides extraction protocols, while its lack of fluorescence quenching in iodine vapor distinguishes it from chlorinated xanthones . Researchers must account for its methyl ester groups, which influence reactivity in derivatization workflows.

Advanced Research Questions

Q. How can biosynthetic pathways of this compound be reconstructed using comparative metabolomics?

  • Methodological Answer : Pathway elucidation involves isolating intermediates from lichen symbionts (e.g., Dimelaena elevata) and mapping isotopic labeling patterns. For example, methyltransferase activity is inferred by comparing methylation sites in this compound with precursors like arthothelin . Discrepancies in biosynthetic models (e.g., unexpected chlorination) require gene cluster analysis or heterologous expression in microbial hosts (e.g., E. coli) to validate enzyme specificity.

Q. What experimental strategies resolve contradictions in the ecological role of this compound in lichen symbiosis?

  • Methodological Answer : Conflicting hypotheses (e.g., UV protection vs. antimicrobial activity) are tested via knockout studies in lichen mycobionts or co-cultures with photobionts. Bioassays against lichen-associated pathogens (e.g., Fusarium spp.) quantify inhibitory concentrations (IC₅₀). Comparative metabolomics of lichens under UV stress vs. pathogen challenge isolates compound-specific responses .

Q. How do microbial consortia degrade this compound, and what are the implications for environmental persistence?

  • Methodological Answer : Enrichment cultures from lichen-rich soils are used to isolate degraders (e.g., Firmicutes). Metagenomic sequencing identifies dechlorination or demethylation genes. Contradictions in degradation rates (e.g., aerobic vs. anaerobic conditions) are resolved via respirometry and metabolite profiling (e.g., detecting dechlorinated byproducts like thiophanic acid) .

Data Contradiction Analysis Framework

  • Example : Discrepancies in mass spectral data (e.g., unexpected m/z ratios) necessitate:
    • Repeating analyses with purified standards.
    • Cross-referencing with biosynthetic gene clusters (if available).
    • Using tandem MS (MS/MS) to confirm fragmentation patterns.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.